molecular formula C25H20ClN3O3 B12469222 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide

4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12469222
M. Wt: 445.9 g/mol
InChI Key: BNWXSPRZGLCIIM-UHFFFAOYSA-N
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Description

4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and a naphthalene core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with hydrazine derivatives, followed by coupling with naphthalene carboxamide derivatives. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and naphthalene derivatives.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.

Medicine

In medicine, the compound could be explored for its pharmacological effects. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage and naphthalene core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-chloro [ (4-methoxyphenyl)hydrazono]acetate: This compound shares a similar hydrazone linkage but differs in its overall structure and functional groups.

    Ethyl (Z)-2-chloro-2-[2-(4-methoxy- phenyl)hydrazin-1-ylidene]acetate: Another compound with a hydrazone linkage, but with different substituents and a simpler structure.

Uniqueness

4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of a naphthalene core, hydrazone linkage, and specific substituents

Properties

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O3/c1-14-7-9-21(15(2)11-14)27-25(32)19-13-23(17-5-3-4-6-18(17)24(19)31)29-28-22-10-8-16(30)12-20(22)26/h3-13,30-31H,1-2H3,(H,27,32)

InChI Key

BNWXSPRZGLCIIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O)C

Origin of Product

United States

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